molecular formula C17H15ClN2O B11170094 N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide

N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide

Cat. No.: B11170094
M. Wt: 298.8 g/mol
InChI Key: ZRFXQCIFVUZVCB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide is an organic compound characterized by the presence of a chloro and cyano group attached to a phenyl ring, along with a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide typically involves the reaction of 3-chloro-4-cyanophenylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the cyano group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide is unique due to its specific structural features, such as the combination of a chloro and cyano group on the phenyl ring and the butanamide moiety

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-3-phenylbutanamide

InChI

InChI=1S/C17H15ClN2O/c1-12(13-5-3-2-4-6-13)9-17(21)20-15-8-7-14(11-19)16(18)10-15/h2-8,10,12H,9H2,1H3,(H,20,21)

InChI Key

ZRFXQCIFVUZVCB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=CC(=C(C=C1)C#N)Cl)C2=CC=CC=C2

Origin of Product

United States

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